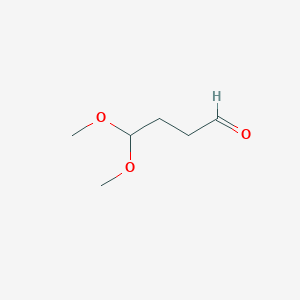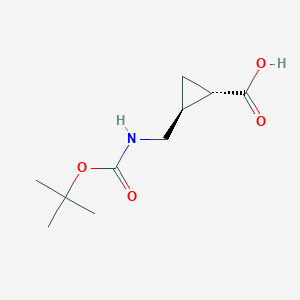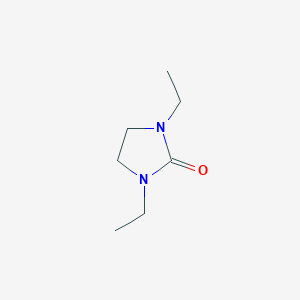
1-(2-Benzylidenehydrazinyl)phthalazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Benzylidenehydrazinyl)phthalazine is a compound belonging to the class of phthalazine derivatives. Phthalazines are bicyclic N-heterocycles that have garnered significant attention due to their valuable biological and pharmacological activities. This compound, characterized by the presence of a benzylidenehydrazinyl group attached to the phthalazine ring, exhibits unique properties that make it a subject of interest in various scientific research fields.
Méthodes De Préparation
The synthesis of 1-(2-Benzylidenehydrazinyl)phthalazine typically involves the condensation of phthalazine derivatives with benzylidenehydrazine. One common method includes the reaction of phthalazine with benzaldehyde in the presence of hydrazine hydrate. The reaction is usually carried out under reflux conditions in ethanol, leading to the formation of the desired compound in good yields .
Industrial production methods for this compound are not extensively documented, but the laboratory-scale synthesis provides a foundation for potential scale-up processes. The use of readily available starting materials and straightforward reaction conditions makes the synthesis of this compound feasible for larger-scale production.
Analyse Des Réactions Chimiques
1-(2-Benzylidenehydrazinyl)phthalazine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced hydrazine derivatives.
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2-Benzylidenehydrazinyl)phthalazine has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-(2-Benzylidenehydrazinyl)phthalazine involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR2), which plays a crucial role in angiogenesis and tumor growth . The compound’s ability to bind to specific receptors and enzymes leads to its biological effects, such as cytotoxicity against cancer cells and antimicrobial activity.
Comparaison Avec Des Composés Similaires
1-(2-Benzylidenehydrazinyl)phthalazine can be compared with other phthalazine derivatives, such as:
Azelastin: An antihistamine used to treat allergic conditions.
Vatalanib: A VEGFR inhibitor used in cancer therapy.
Hydralazine: An antihypertensive agent used to manage high blood pressure.
The uniqueness of this compound lies in its specific structural features and the presence of the benzylidenehydrazinyl group, which imparts distinct biological activities and chemical reactivity. Its ability to act as a radical scavenger and its potential therapeutic applications make it a valuable compound in scientific research.
Propriétés
Numéro CAS |
67073-46-5 |
|---|---|
Formule moléculaire |
C15H12N4 |
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
N-[(Z)-benzylideneamino]phthalazin-1-amine |
InChI |
InChI=1S/C15H12N4/c1-2-6-12(7-3-1)10-16-18-15-14-9-5-4-8-13(14)11-17-19-15/h1-11H,(H,18,19)/b16-10- |
Clé InChI |
SYXAITLZOCJTFH-YBEGLDIGSA-N |
SMILES |
C1=CC=C(C=C1)C=NNC2=NN=CC3=CC=CC=C32 |
SMILES isomérique |
C1=CC=C(C=C1)/C=N\NC2=NN=CC3=CC=CC=C32 |
SMILES canonique |
C1=CC=C(C=C1)C=NNC2=NN=CC3=CC=CC=C32 |
Solubilité |
6.4 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl ethyl 2-[(tert-butyl)oxycarbonyl]butane-1,4-dioate](/img/structure/B1624576.png)
![(4-nitrophenyl) 2-[2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethoxy]acetate](/img/structure/B1624577.png)






![(6aR,10aR)-1-[tert-butyl(dimethyl)silyl]oxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid](/img/structure/B1624590.png)





